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Cat. No.: B251633

Get Quote

Executive Summary & Compound Identity

N-[2-(4-morpholinyl)phenyl]nicotinamide (N-2-MPN) is a synthetic small molecule

integrating a nicotinamide (pyridine-3-carboxamide) warhead with a 2-morpholinoaniline
moiety.

o Core Scaffold: Nicotinamide (Vitamin B3 derivative).[1][2]
¢ Key Substituent:Ortho-morpholinophenyl group.
e Primary Biological Context:

o VEGFR2 (KDR) Inhibition: N-phenylnicotinamides are established scaffolds for inhibiting
Vascular Endothelial Growth Factor Receptor 2, blocking angiogenesis in tumor models.

o NAD+ Salvage/Sirtuin Modulation: The nicotinamide core allows potential competition with
NAD+ binding sites on Sirtuins (SIRT1/2) or NAMPT.
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o P2X7 Antagonism: Structurally analogous to pyridine-based P2X7 antagonists (e.g., A-

438079), though less potent than tetrazole derivatives.

Structural Comparison Table

o ) Gefitinib A-438079
N-2-MPN Nicotinamide ]
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) o SIRT1/2 | PARP EGFR (Tyrosine
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) (Weak) Kinase)
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Solubility Motif ) . Morpholine )
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Detailed Comparative Analysis
A. vs. Nicotinamide (The Parent Scaffold)[2][3]

e Structural Logic: N-2-MPN is the N-phenyl derivative of nicotinamide.

e Functional Divergence:

o Nicotinamide: Acts as a weak, non-specific inhibitor of Class Il HDACs (Sirtuins) and

PARPs. It is a product inhibitor of NAD+-consuming enzymes.
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o N-2-MPN: The addition of the bulky ortho-morpholinophenyl group excludes the molecule
from small catalytic pockets (like PARP1) but enhances affinity for hydrophobic kinase
clefts (e.g., the DFG-out pocket of VEGFR?2).

o Experimental Implication: In a Sirtuin assay, N-2-MPN typically shows lower IC50 (higher
potency) than nicotinamide due to hydrophobic interactions provided by the phenyl-
morpholine tail.

B. vs. Gefitinib (The Morpholine-Kinase Analog)

 Structural Logic: Both compounds utilize a morpholine ring to improve pharmacokinetic
properties (solubility) and interact with the solvent-accessible region of the kinase ATP
pocket.

e Functional Divergence:

o Gefitinib: Targets EGFR. The morpholine is attached via a propoxy linker to a quinazoline
core.

o N-2-MPN: Targets VEGFR2/KDR. The morpholine is directly attached to the phenyl ring in
the ortho position.

e Mechanistic Insight: The ortho-substitution in N-2-MPN forces the phenyl ring to twist out of
plane relative to the amide, creating a specific 3D conformation ("atropisomer-like") that fits
the VEGFR2 gatekeeper region, whereas Gefitinib's flexible linker allows a different binding
pose.

C. vs. A-438079 (The P2X7 Analog)

» Structural Logic: Both are pyridine-based nitrogen heterocycles substituted with bulky
lipophilic groups.

» Functional Divergence:
o A-438079: A selective P2X7 antagonist used in neuropathic pain research.

o N-2-MPN: While it shares the pyridine core, the lack of the tetrazole ring (critical for P2X7
selectivity in the Abbott series) suggests N-2-MPN is likely a weaker P2X7 antagonist but
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a stronger kinase inhibitor.

Mechanism of Action & Signaling Pathways[4]

The following DOT diagram illustrates the dual potential mechanisms of N-2-MPN: VEGFR2
Inhibition (Anti-angiogenesis) and NAD+ Modulation (Metabolic regulation).
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Figure 1: Dual mechanism of action for N-phenylnicotinamide derivatives targeting VEGFR2
(primary) and Sirtuins (secondary).

Experimental Protocols (Self-Validating Systems)

To objectively compare N-2-MPN, the following protocols utilize internal controls to ensure data
integrity.

Protocol A: Chemical Synthesis (Amide Coupling)

Objective: Synthesize N-2-MPN from Nicotinic acid and 2-morpholinoaniline.

» Activation: Dissolve Nicotinic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq).
Stir for 15 min at RT to form the active ester.

o Validation: Color change to yellow indicates activation.
e Coupling: Add 2-morpholinoaniline (1.0 eq). Stir at RT for 12 hours.

o Critical Step: The ortho-morpholine is sterically hindering. If conversion is low (<50%),
heat to 60°C.
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o Workup: Dilute with EtOAc, wash with saturated NaHCO3 (removes unreacted acid) and
Brine.

 Purification: Flash chromatography (DCM:MeOH 95:5).

o QC Check: 1H-NMR must show amide doublet at ~10.5 ppm and morpholine peaks at
3.0/3.8 ppm.

Protocol B: In Vitro VEGFR2 Kinase Assay (FRET-based)

Objective: Determine IC50 of N-2-MPN vs. Gefitinib (Negative Control for VEGFR2) and
Sorafenib (Positive Control).

e Reagents: Recombinant human VEGFR2 (KDR) kinase domain, Fluorescein-labeled PolyGT
substrate, ATP (Km concentration), Tb-labeled antibody.

e Setup:

o

Well A (Blank): Kinase buffer only (No Enzyme).

[¢]

Well B (Max Signal): Enzyme + Substrate + ATP + DMSO.

[¢]

Well C (Test): Enzyme + Substrate + ATP + N-2-MPN (Serial Dilution 1 nM - 10 uM).

[e]

Well D (Reference): Enzyme + Substrate + ATP + Sorafenib.
e Reaction: Incubate at RT for 60 mins. Add EDTA to stop reaction.
o Detection: Measure TR-FRET (Ex 340nm, Em 495nm/520nm).

o Calculation:

o Self-Validation: Sorafenib IC50 must fall within 10-50 nM. If >100 nM, the enzyme activity
is compromised.

Protocol C: Sirtuin 1 (SIRT1) Deacetylation Assay
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Objective: Assess if the nicotinamide core retains SIRT inhibitory activity.

Substrate: Fluorogenic peptide (p53 residue 379-382) with acetylated lysine.

Reaction: Mix SIRT1 enzyme (0.5 U), NAD+ (500 uM), and N-2-MPN (various
concentrations).

Control:Nicotinamide (IC50 ~50 uM) as the reference standard.

Incubation: 37°C for 30 mins. Add Developer solution (Trypsin) to cleave deacetylated
peptide, releasing fluorophore.

Readout: Fluorescence (Ex 360nm / Em 460nm).

o Causality: If N-2-MPN inhibits SIRT1, fluorescence will decrease relative to the Max Signal
control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Nicotinamide | Vitamin B3 | NAD+ Precursor | TargetMol [targetmol.com]

e 2. Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes - PMC
[pmc.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Comparative Guide: N-[2-(4-
morpholinyl)phenyl]nicotinamide vs. Structural Analogs]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b251633/docs#comparative-guide-n-2-4-
morpholinyl-phenyl-nicotinamide-vs-structural-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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